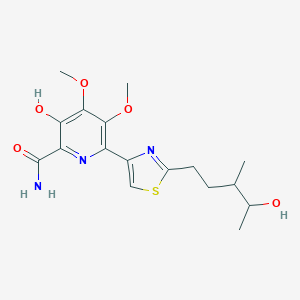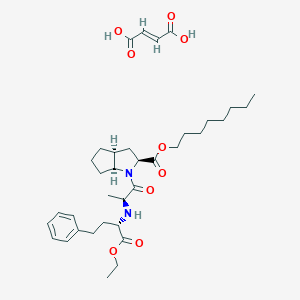![molecular formula C14H11N5O B040819 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 124476-81-9](/img/structure/B40819.png)
4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, also known as DAPC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrolopyridine derivatives, which have been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
Studies have shown that 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. Additionally, 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been found to exhibit anti-inflammatory activity, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been found to exhibit a relatively low toxicity profile, which may make it a safer alternative to other anticancer drugs. However, one of the limitations of using 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. One possible direction is the development of novel synthetic methods that can produce 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in a more efficient and cost-effective manner. Additionally, further studies are needed to fully elucidate the mechanism of action of 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and to identify the specific signaling pathways and enzymes that are targeted by this compound. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile as a potential therapeutic agent.
Synthesemethoden
The synthesis of 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be achieved through a multistep process that involves the reaction of various chemical intermediates. One of the most commonly used methods for synthesizing 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with phenylhydrazine, followed by a series of steps that involve the use of various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been the subject of extensive research in the field of medicinal chemistry due to its potential applications as a therapeutic agent. Studies have shown that 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been found to exhibit antiviral activity against a range of viruses, including influenza and herpes simplex virus.
Eigenschaften
CAS-Nummer |
124476-81-9 |
|---|---|
Produktname |
4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
Molekularformel |
C14H11N5O |
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
4,6-diamino-2-oxo-1-phenyl-3H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H11N5O/c15-7-10-12(16)9-6-11(20)19(14(9)18-13(10)17)8-4-2-1-3-5-8/h1-5H,6H2,(H4,16,17,18) |
InChI-Schlüssel |
HOVPHPWNBCZIGP-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=C(N=C2N(C1=O)C3=CC=CC=C3)N)C#N)N |
Kanonische SMILES |
C1C2=C(C(=C(N=C2N(C1=O)C3=CC=CC=C3)N)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)





